

physicochemical properties of 5-Bromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromothiophene-2-sulfonamide**

Cat. No.: **B1270684**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Bromothiophene-2-sulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **5-Bromothiophene-2-sulfonamide** (CAS No: 53595-65-6), a heterocyclic building block with significant applications in medicinal chemistry. The information is curated for professionals engaged in drug discovery, synthesis, and development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The fundamental properties of **5-Bromothiophene-2-sulfonamide** are critical for predicting its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₄ BrNO ₂ S ₂	[1] [2] [3]
Molecular Weight	242.11 g/mol	[2] [3]
Appearance	White to light yellow crystal powder	[1]
Melting Point	134-142 °C	[1] [4]
Boiling Point	386.4 °C at 760 mmHg	[1]
Density	1.951 g/cm ³	[1]
Flash Point	187.5 °C	[1]
Refractive Index	1.646	[1]
Vapor Pressure	3.56E-06 mmHg at 25°C	[1]

Solubility and Partitioning Characteristics

These parameters are crucial for formulation development and for predicting a compound's ability to cross biological membranes.

Property	Value	Notes	Reference
Solubility	Soluble in Methanol	Qualitative data.	[1]
pKa (Predicted)	9.75 ± 0.60	The sulfonamide proton is weakly acidic.	[1]
LogP	1.158 / 2.939 / 1.2 (XLogP3)	Multiple values reported from different sources/prediction methods. LogP is a measure of lipophilicity.	[1] [2]
Topological Polar Surface Area (TPSA)	60.16 Å ²	TPSA is a predictor of drug transport properties.	[2]

Molecular Descriptors (for Drug-Likeness Assessment)

These descriptors, often used in computational drug design, provide insights into the molecule's structural complexity and potential for oral bioavailability.

Descriptor	Value	Reference
Hydrogen Bond Donor Count	1	[1] [2]
Hydrogen Bond Acceptor Count	3 / 4	[1] [2]
Rotatable Bond Count	1	[1] [2]
Heavy Atom Count	10	[1]
Complexity	210	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data.

The following sections describe standard protocols applicable to **5-Bromothiophene-2-sulfonamide**.

Synthesis of 5-Bromothiophene-2-sulfonamide

A common synthetic route involves the chlorosulfonation of 2-bromothiophene.[\[5\]](#)

- Reagents and Conditions: 2-Bromothiophene (12 mmol), Chlorosulfonic acid (40–60 mmol), Carbon tetrachloride (CCl₄, 6ml) as solvent.[\[5\]](#)
- Procedure:
 - Dissolve 2-bromothiophene in carbon tetrachloride in a suitable reaction vessel.
 - Slowly add chlorosulfonic acid to the solution while maintaining appropriate temperature control (e.g., using an ice bath).
 - After the addition is complete, allow the reaction to proceed until completion (monitored by techniques like TLC).
 - The resulting 5-bromothiophene-2-sulfonyl chloride is then typically reacted with an ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.
 - The product is isolated through filtration, washed, and purified, often by recrystallization.

Determination of Octanol-Water Partition Coefficient (LogP)

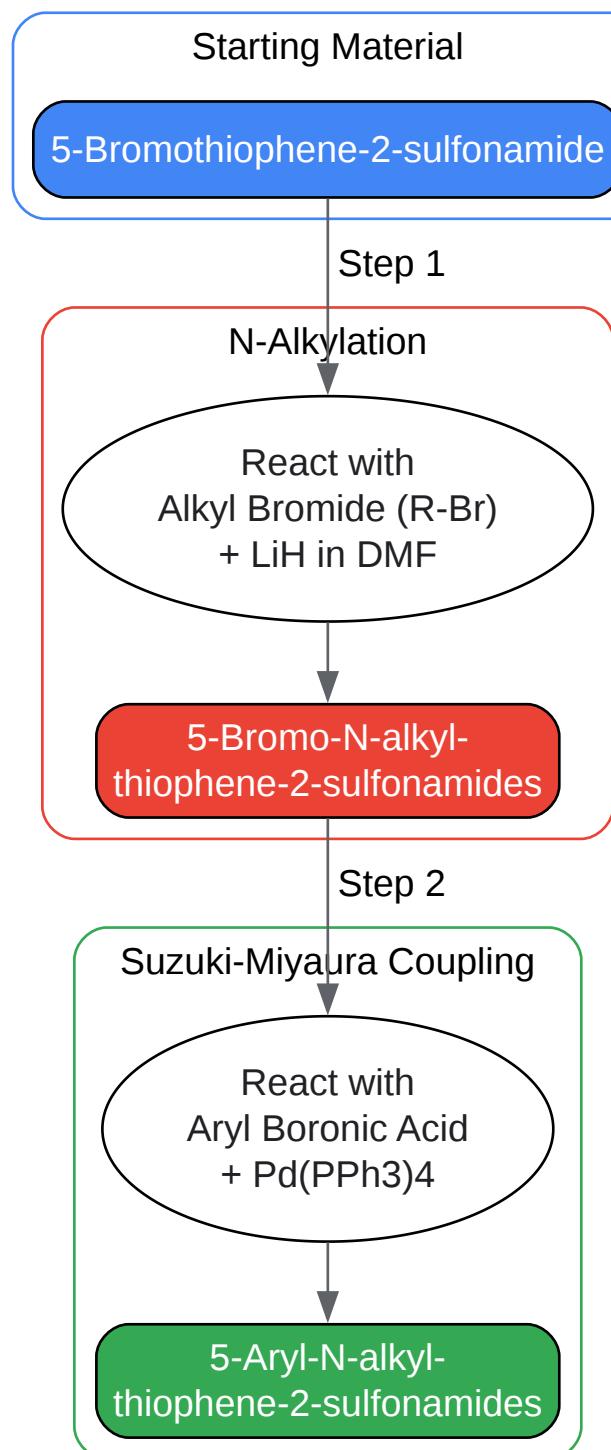
The HPLC method is a standard approach for determining LogP, offering advantages over the traditional shake-flask method.[\[6\]](#)

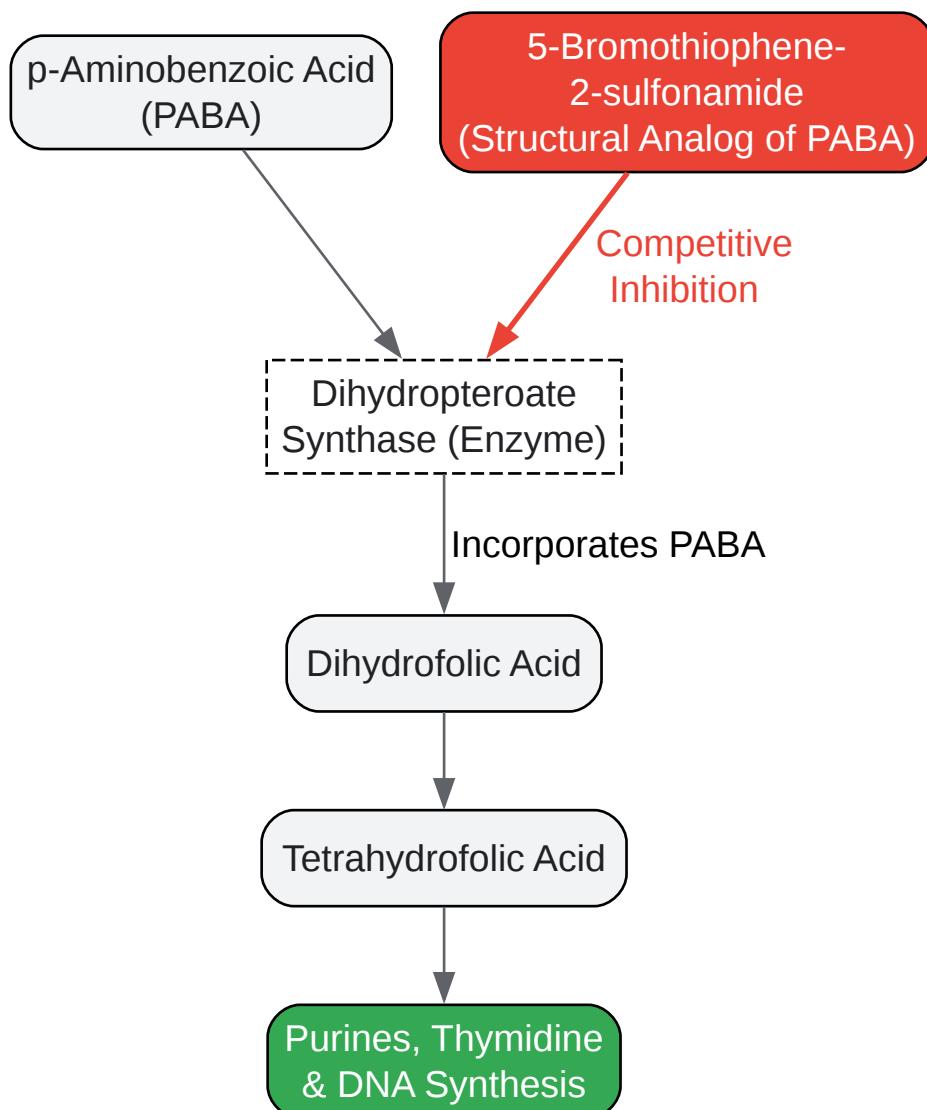
- Principle: The LogP value is determined by measuring the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached.[\[7\]](#)
- Methodology:

- Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the buffered water. Allow both phases to separate for at least 24 hours.[6]
- Sample Preparation: Accurately weigh and dissolve a known amount of **5-Bromothiophene-2-sulfonamide** in a 50/50 mixture of the pre-saturated n-octanol and water phases.[6]
- Equilibration: Vigorously shake the sample mixture to facilitate partitioning. Allow the mixture to stand for 24 hours to ensure complete phase separation and equilibrium.[6]
- Analysis: Carefully extract an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[6]
- Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[8]

Determination of Acid Dissociation Constant (pKa)

For sulfonamides, pKa can be determined effectively using liquid chromatography (LC) with a photodiode array (PDA) detector.[9][10]


- Principle: The retention time (and UV-Vis spectrum) of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the change in retention factor (k) or absorbance spectrum as a function of pH, the pKa can be determined.[9]
- Methodology:
 - Mobile Phase Preparation: Prepare a series of mobile phases (e.g., acetonitrile-water mixtures) buffered at various pH values spanning the expected pKa of the sulfonamide.[9]
 - Chromatography: Inject a standard solution of **5-Bromothiophene-2-sulfonamide** into the LC system for each buffered mobile phase. Record the retention time and the full UV-Vis spectrum at the peak apex using the PDA detector.[9]


- Data Analysis (Retention Method): Calculate the retention factor (k) for each pH. Plot k versus pH. Fit the data to a sigmoidal curve; the pH at the inflection point corresponds to the pK_a .[\[9\]](#)
- Data Analysis (Spectrometric Method): Analyze the absorbance spectra recorded at each pH. Changes in the spectra indicate shifts in the ionization state of the molecule. Plotting absorbance at a specific wavelength versus pH and fitting the data can also yield the pK_a value.[\[10\]](#)

Visualized Workflows and Pathways

Synthesis and Derivatization Workflow

5-Bromothiophene-2-sulfonamide serves as a key intermediate for creating a library of novel compounds, often via N-alkylation or Suzuki-Miyaura cross-coupling reactions, to explore structure-activity relationships (SAR).[\[11\]](#)[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromothiophene-2-sulfonamide | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]
- 4. 5-Bromothiophene-2-sulfonamide | 53595-65-6 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β -Lactamase Producing *Klebsiella pneumoniae* ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of 5-Bromothiophene-2-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270684#physicochemical-properties-of-5-bromothiophene-2-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com